molecular formula C15H21ClN4O2 B1470998 tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 848591-92-4

tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1470998
CAS No.: 848591-92-4
M. Wt: 324.8 g/mol
InChI Key: GGQMEOLWXRPRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H21ClN4O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases from Lactobacillus kefir, which are involved in the asymmetric reduction of certain substrates . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and specificity of the enzymes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alcohol dehydrogenases can result in the inhibition of these enzymes, affecting the metabolic pathways they are involved in . Additionally, the compound’s structure allows it to interact with various proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays . Additionally, long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with alcohol dehydrogenases can influence the reduction of specific substrates, altering the overall metabolic balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-4-12(16)17-18-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMEOLWXRPRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.